1,3-Bis(1,1-dioxidotetrahydrothiophen-3-yl)thiourea
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Overview
Description
1,3-Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-thiourea is a synthetic organic compound characterized by the presence of two tetrahydrothiophene-1,1-dioxide groups attached to a central thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-thiourea typically involves the reaction of tetrahydrothiophene-1,1-dioxide with thiourea under controlled conditions. One common method includes:
Starting Materials: Tetrahydrothiophene-1,1-dioxide and thiourea.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Procedure: The tetrahydrothiophene-1,1-dioxide is first dissolved in the solvent, followed by the addition of thiourea and the base. The mixture is then heated under reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods
In an industrial setting, the synthesis of 1,3-Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-thiourea may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1,3-Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-thiourea has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1,3-Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-urea : Similar structure but with a urea moiety instead of thiourea.
- 1,3-Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-guanidine : Contains a guanidine group instead of thiourea.
Uniqueness
1,3-Bis-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-thiourea is unique due to its specific combination of tetrahydrothiophene-1,1-dioxide groups and thiourea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H16N2O4S3 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
1,3-bis(1,1-dioxothiolan-3-yl)thiourea |
InChI |
InChI=1S/C9H16N2O4S3/c12-17(13)3-1-7(5-17)10-9(16)11-8-2-4-18(14,15)6-8/h7-8H,1-6H2,(H2,10,11,16) |
InChI Key |
XEFICVPSYOOJMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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